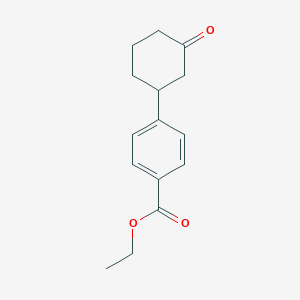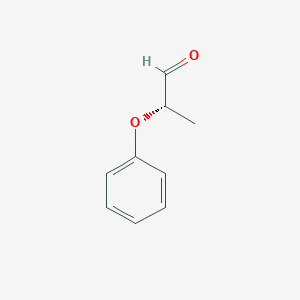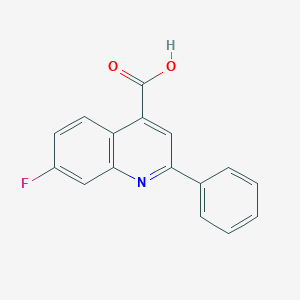
BWBSHTGVBZFIAV-UHFFFAOYSA-M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound known for its application in pharmaceutical research and development. It is a derivative of imidazole and biphenyl, featuring a tetrazole ring, which is significant in medicinal chemistry due to its bioactive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde involves multiple steps, starting from the appropriate biphenyl and imidazole derivatives. The key steps include:
Formation of the Biphenyl Intermediate: This involves the coupling of a biphenyl derivative with a tetrazole ring under specific conditions.
Chlorination and Butylation: The intermediate is then subjected to chlorination and butylation to introduce the butyl and chloro groups.
Formylation: The final step involves the formylation of the imidazole ring to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an angiotensin II receptor antagonist, which is useful in treating hypertension.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
作用机制
The compound exerts its effects primarily through its interaction with angiotensin II receptors. By binding to these receptors, it inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor (AT1R), and the pathways involved are related to the renin-angiotensin-aldosterone system (RAAS).
相似化合物的比较
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Shares structural similarities and is used for similar therapeutic purposes.
Irbesartan: Another compound in the same class with comparable effects.
Uniqueness
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is unique due to its specific structural features, such as the presence of the tetrazole ring and the imidazole carboxaldehyde group, which contribute to its distinct pharmacological profile and potential therapeutic benefits.
属性
CAS 编号 |
140868-18-4 |
|---|---|
分子式 |
C22H22ClKN6O |
分子量 |
461 g/mol |
IUPAC 名称 |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChI 键 |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
规范 SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
同义词 |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)












